molecular formula C13H21N5 B11738227 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11738227
M. Wt: 247.34 g/mol
InChI Key: MBMTYQHKEMXVLJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a unique structure with two pyrazole rings connected by a methylene bridge, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-propyl-1H-pyrazole-4-amine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors and green chemistry principles. These methods aim to minimize waste and energy consumption while maximizing yield and purity. Catalysts such as Amberlyst-70, a thermally stable and cost-effective resin, can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, 1,3-dicarbonyl compounds, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Amberlyst-70). Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to optimize yield and selectivity.

Major Products

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine stands out due to its unique structure with two pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-4-8-17-10-13(11(3)16-17)14-9-12-6-7-15-18(12)5-2/h6-7,10,14H,4-5,8-9H2,1-3H3

InChI Key

MBMTYQHKEMXVLJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=NN2CC

Origin of Product

United States

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